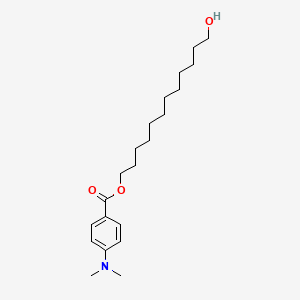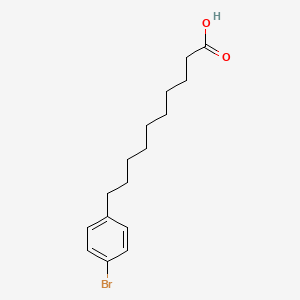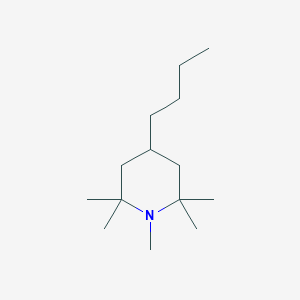
4-Butyl-1,2,2,6,6-pentamethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-1,2,2,6,6-pentamethylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is known for its steric hindrance due to the presence of multiple methyl groups, making it a highly hindered amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,2,2,6,6-pentamethylpiperidine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperidines depending on the substituent used.
Aplicaciones Científicas De Investigación
4-Butyl-1,2,2,6,6-pentamethylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4-Butyl-1,2,2,6,6-pentamethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the multiple methyl groups affects its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: Lacks the butyl group, making it less sterically hindered.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Contains a hydroxyl group instead of a butyl group, altering its chemical properties.
4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine: Features a dimethylamino group, providing different reactivity and applications.
Uniqueness
4-Butyl-1,2,2,6,6-pentamethylpiperidine is unique due to its high steric hindrance, which influences its chemical reactivity and interactions with molecular targets. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
112500-84-2 |
|---|---|
Fórmula molecular |
C14H29N |
Peso molecular |
211.39 g/mol |
Nombre IUPAC |
4-butyl-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C14H29N/c1-7-8-9-12-10-13(2,3)15(6)14(4,5)11-12/h12H,7-11H2,1-6H3 |
Clave InChI |
KLFAIGMXZNYSJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(N(C(C1)(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
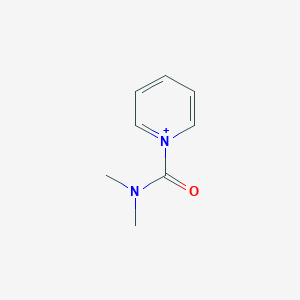
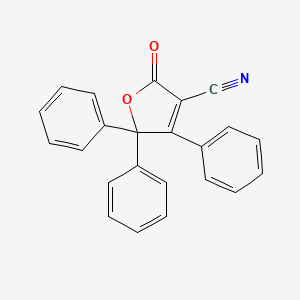

![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
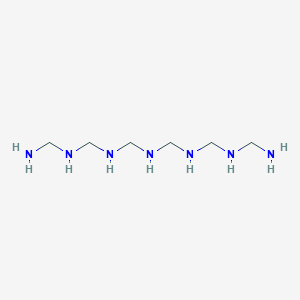
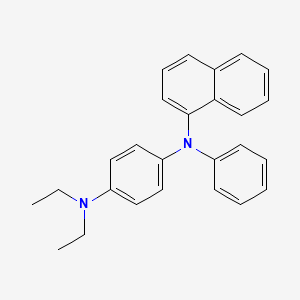
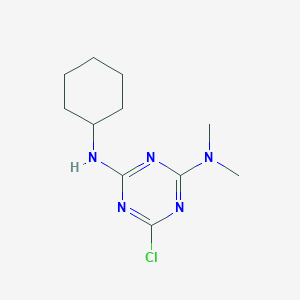
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
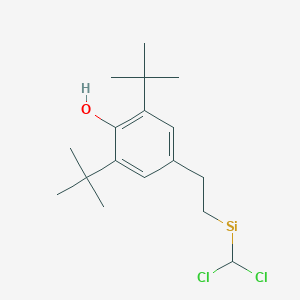
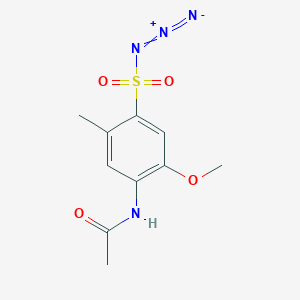
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
